molecular formula C15H9Cl2NS B14548645 6-Chloro-2-[2-(4-chlorophenyl)ethenyl]-1,3-benzothiazole CAS No. 62001-65-4

6-Chloro-2-[2-(4-chlorophenyl)ethenyl]-1,3-benzothiazole

Cat. No.: B14548645
CAS No.: 62001-65-4
M. Wt: 306.2 g/mol
InChI Key: GRQKSGXQHCEHRE-UHFFFAOYSA-N
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Description

6-Chloro-2-[2-(4-chlorophenyl)ethenyl]-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles It is characterized by the presence of a benzothiazole ring substituted with a chloro group and a 4-chlorophenyl ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-[2-(4-chlorophenyl)ethenyl]-1,3-benzothiazole can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-[2-(4-chlorophenyl)ethenyl]-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted benzothiazoles with various functional groups.

Scientific Research Applications

6-Chloro-2-[2-(4-chlorophenyl)ethenyl]-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 6-Chloro-2-[2-(4-chlorophenyl)ethenyl]-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular pathways, influencing processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzothiazole: Lacks the chloro substituents and has different biological activities.

    6-Chloro-2-phenylbenzothiazole: Similar structure but without the 4-chlorophenyl ethenyl group.

    2-[2-(4-Chlorophenyl)ethenyl]benzothiazole: Similar structure but lacks the chloro substituent on the benzothiazole ring.

Uniqueness

6-Chloro-2-[2-(4-chlorophenyl)ethenyl]-1,3-benzothiazole is unique due to the presence of both chloro substituents and the 4-chlorophenyl ethenyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

62001-65-4

Molecular Formula

C15H9Cl2NS

Molecular Weight

306.2 g/mol

IUPAC Name

6-chloro-2-[2-(4-chlorophenyl)ethenyl]-1,3-benzothiazole

InChI

InChI=1S/C15H9Cl2NS/c16-11-4-1-10(2-5-11)3-8-15-18-13-7-6-12(17)9-14(13)19-15/h1-9H

InChI Key

GRQKSGXQHCEHRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=NC3=C(S2)C=C(C=C3)Cl)Cl

Origin of Product

United States

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